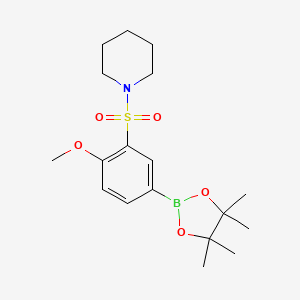

1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

Description

This compound features a piperidine ring linked via a sulfonyl group to a 2-methoxy-5-boronated phenyl group. Its structural complexity makes it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO5S/c1-17(2)18(3,4)25-19(24-17)14-9-10-15(23-5)16(13-14)26(21,22)20-11-7-6-8-12-20/h9-10,13H,6-8,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHJXEGYKVQCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine (CAS Number: 2828440-17-9) has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a piperidine ring linked to a sulfonyl group and a boron-containing moiety. The molecular formula is , with a molecular weight of approximately 367.268 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinases are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. In particular, compounds similar to this one have been shown to interact with targets like GSK-3β , mTOR , and other receptor tyrosine kinases.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against several kinases. For instance:

- GSK-3β Inhibition : Compounds structurally related to this piperidine derivative have shown IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating potent inhibition .

- mTOR Signaling Pathway : Similar compounds have been reported to suppress mTOR signaling through both FKBP12-dependent and independent mechanisms .

Tables of Biological Activity

Case Study 1: Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, the compound was tested in BV-2 microglial cells. Results indicated a significant decrease in nitric oxide (NO) production and pro-inflammatory cytokines at concentrations as low as 1 µM. This suggests potential therapeutic applications in neuroinflammatory conditions .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity was evaluated in HT-22 mouse hippocampal neuronal cells using various concentrations (0.1 - 100 µM). The results showed that while some derivatives decreased cell viability at higher concentrations, the tested compound did not exhibit significant cytotoxic effects at concentrations up to 10 µM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron moieties, like 1-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine, can exhibit significant anticancer properties. The boron atom can enhance the efficacy of certain drug candidates through mechanisms such as modulation of enzyme activity or interaction with cellular targets. Studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Another promising application lies in neuroprotection. Compounds with similar structures have been investigated for their ability to protect neurons from oxidative stress and excitotoxicity. The presence of the piperidine ring may contribute to improved blood-brain barrier permeability, allowing for better therapeutic delivery in conditions such as Alzheimer's disease and Parkinson's disease .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions effectively. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The sulfonamide group present in the compound facilitates the functionalization of aromatic compounds. This reaction is valuable for creating diverse chemical libraries for drug discovery and development. The ability to introduce various functional groups onto aromatic rings expands the scope of synthetic chemistry significantly .

Materials Science

Development of New Materials

In materials science, the compound's unique properties are being explored for developing new materials with specific electronic or optical characteristics. For instance, incorporating boron into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to utilize these compounds in creating advanced materials for electronics and photonics applications .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs

Key analogs identified from evidence include:

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (): Lacks the sulfonyl and 2-methoxy groups but retains the boronate and piperidine moieties.

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine (): Shares the sulfonyl-piperidine and boronate phenyl core but substitutes methoxy at the 4-position instead of 2-position.

1-(5-Bromo-2-ethoxy-4-methylphenyl)sulfonylpiperidine (): Replaces boronate with bromo and adds ethoxy/methyl groups, altering reactivity.

2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Pyridine-based analog with methanesulfonyl, differing in aromatic system.

2.2. Physicochemical Properties

2.3. Reactivity and Functional Implications

- Suzuki Coupling Potential: The target compound’s boronate ester is meta to methoxy and para to sulfonyl, which may sterically hinder cross-coupling compared to para-substituted analogs (e.g., ). Electron-withdrawing sulfonyl groups could stabilize the boronate, enhancing coupling efficiency .

- Solubility and Bioactivity: The sulfonyl group increases hydrophilicity relative to non-sulfonylated analogs (). Piperidine sulfonates are common in pharmaceuticals (e.g., SSRIs in ), though direct bioactivity data for the target compound is absent.

- Substituent Effects :

- Methoxy Position : 2-Methoxy in the target compound may sterically hinder boronate reactivity compared to 4-methoxy analogs ().

- Sulfonyl vs. Carbonyl : Sulfonyl groups (target compound) are stronger electron-withdrawing groups than carbonyls (e.g., ’s morpholine-carbonyl derivative), altering electronic properties.

Q & A

Q. How can researchers optimize the synthesis of this compound, considering its boronic ester and sulfonyl-piperidine moieties?

The synthesis should prioritize sequential functionalization to avoid interference between reactive groups. Start with the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring via Suzuki-Miyaura coupling, followed by sulfonylation of the piperidine ring. Key steps include:

- Boronic ester formation : Use Pd(PPh₃)₄ as a catalyst in a THF/water mixture under inert atmosphere to minimize boronic ester hydrolysis .

- Sulfonylation : React piperidine with 2-methoxy-5-boronophenylsulfonyl chloride in dichloromethane, using NaOH to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity.

Q. What safety precautions are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of vapors, especially during solvent evaporation steps.

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a sealed container under nitrogen at 2–8°C to prevent boronic ester degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity; ¹¹B NMR to verify boronic ester stability .

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/0.1% formic acid) to assess purity (>98%) and detect sulfonamide byproducts .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~434.2 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the boronic ester in cross-coupling reactions?

The sulfonyl group reduces electron density on the aromatic ring, potentially slowing transmetalation in Suzuki reactions. To mitigate this:

- Use Pd catalysts with strong oxidative addition capacity (e.g., Pd(OAc)₂ with SPhos ligand) .

- Optimize reaction temperature (80–100°C) and base (Cs₂CO₃) to enhance coupling efficiency .

- Data contradiction : Some studies report lower yields (<60%) compared to non-sulfonylated analogs; this may require pre-activation of the boronic ester via trifluoroborate conversion .

Q. What strategies can address poor aqueous solubility during biological assays?

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without denaturing proteins .

- Lipid-based formulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the piperidine nitrogen, though this may alter target binding .

Q. How do steric effects from the tetramethyl dioxaborolane ring impact catalytic cycles in coupling reactions?

- The bulky dioxaborolane ring can hinder Pd catalyst access, requiring longer reaction times (24–48 hrs) .

- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to reduce steric crowding.

- Catalyst screening : Test Pd-XPhos or Pd-Ad2nBu for improved steric tolerance .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Boronic Ester Formation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | THF/H₂O (9:1 v/v) | |

| Temperature | 80°C, 12 hrs | |

| Base | Na₂CO₃ | |

| Yield | 72–85% |

Q. Table 2. Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Ideal for stock solutions |

| Ethanol | 12–15 | Recrystallization preferred |

| Water | <0.1 | Requires co-solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.